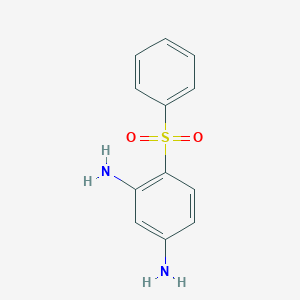

6-氟喹啉-5-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

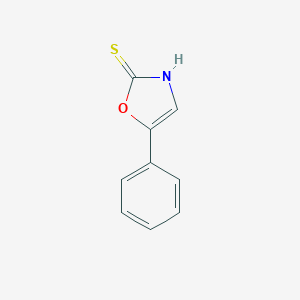

6-Fluoroquinolin-5-amine (6-FQA) is an important chemical compound belonging to the class of quinolines, which are derivatives of pyridine. 6-FQA is widely used in scientific research due to its unique properties and potential applications. It has been used in the synthesis of various compounds, such as drugs and dyes, as well as in the study of biochemical and physiological processes.

科学研究应用

抗菌应用

6-氟喹啉-5-胺: 是合成氟喹诺酮类药物的关键前体,氟喹诺酮类药物是一类抗菌剂。这些化合物以其对多种细菌的强大活性而闻名。 它们通过抑制细菌DNA旋转酶发挥作用,DNA旋转酶是DNA复制和转录的关键酶,从而有效地抑制细菌生长 .

抗肿瘤活性

研究表明,喹啉衍生物,如与6-氟喹啉-5-胺相关的衍生物,表现出抗肿瘤活性。 这在对1,3,4-氧(硫)-二嗪[6,5,4-i,j]喹啉-6-羧酸的含氟衍生物的研究中尤为明显,这些衍生物已针对各种癌细胞系(包括白血病和肺癌)进行了测试 .

复杂分子的合成

该化合物作为合成更复杂分子的构建块。 它的胺基可用于引入各种取代基,这会导致形成具有多种生物活性的双环和多环氟喹诺酮 .

金属络合物形成

6-氟喹啉-5-胺: 可以与金属形成络合物,这些络合物可用于各种应用,包括作为有机反应的催化剂或潜在的治疗剂。 已研究了氟喹诺酮的金属络合物,以了解其独特的性质和应用 .

抗癌研究

喹啉衍生物,包括那些源自6-氟喹啉-5-胺的衍生物,已与标准抗癌药物(如阿霉素和依托泊苷)进行了比较。 一些衍生物表现出极好的抗癌活性,突出了这种化合物在开发新的抗癌疗法中的潜力 .

绿色化学

该化合物在绿色化学的背景下也很重要。它用于旨在实现更可持续和环保的化学工艺的合成路线。 这包括使用更安全、可重复使用的催化剂和无溶剂条件 .

药物发现

喹啉骨架,6-氟喹啉-5-胺对其有贡献,是药物发现中的一个优势结构。 它存在于各种治疗剂中,并且与广泛的药理活性有关,包括抗菌、抗惊厥和心血管活性 .

治疗剂

最后,6-氟喹啉-5-胺是开发各种治疗剂的关键。 它的修饰导致化合物具有潜在的应用,用于治疗结核病、疟疾,甚至像COVID-19这样的新兴病毒感染 .

作用机制

Target of Action

The primary targets of 6-Fluoroquinolin-5-amine, like other fluoroquinolones, are bacterial enzymes such as DNA gyrase and topoisomerase IV . These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination .

Mode of Action

6-Fluoroquinolin-5-amine interacts with its targets by inhibiting the function of these enzymes. It forms a ternary complex with the DNA molecule and the enzymes, blocking bacterial DNA supercoiling . This inhibition disrupts the replication and transcription processes, leading to bacterial cell death .

Biochemical Pathways

The affected biochemical pathway is the DNA replication pathway in bacteria. By inhibiting DNA gyrase and topoisomerase IV, 6-Fluoroquinolin-5-amine prevents the unwinding of the DNA helix, which is necessary for replication . This leads to the cessation of bacterial growth and eventually results in bacterial cell death .

Pharmacokinetics

They are usually well-absorbed after oral administration, widely distributed in body tissues and fluids, metabolized in the liver, and excreted via the kidneys .

Result of Action

The molecular effect of 6-Fluoroquinolin-5-amine’s action is the inhibition of bacterial DNA replication, leading to the cessation of bacterial growth . On a cellular level, this results in the death of bacterial cells .

Action Environment

The action, efficacy, and stability of 6-Fluoroquinolin-5-amine can be influenced by various environmental factors. For instance, the pH level can affect the solubility and absorption of the compound . Additionally, the presence of metal ions can lead to the formation of complexes with fluoroquinolones, which may alter their activity .

生化分析

Biochemical Properties

It is known that quinolines, the family to which 6-Fluoroquinolin-5-amine belongs, interact with various enzymes and proteins

Cellular Effects

It is known that fluoroquinolones, a related group of compounds, can influence cell function by inhibiting bacterial DNA-gyrase, which affects cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that fluoroquinolones, a related group of compounds, exert their effects at the molecular level by inhibiting bacterial DNA-gyrase . This inhibition can lead to changes in gene expression and can affect the activity of various enzymes.

属性

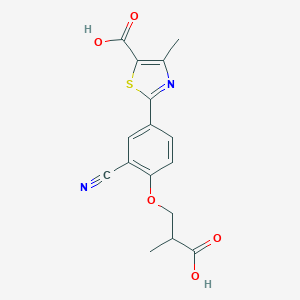

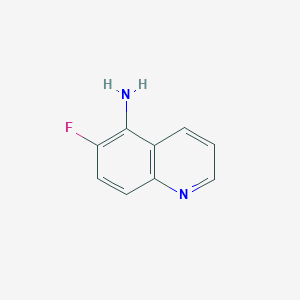

IUPAC Name |

6-fluoroquinolin-5-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2/c10-7-3-4-8-6(9(7)11)2-1-5-12-8/h1-5H,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVTQDABLIKHWLW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N)F)N=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601311399 |

Source

|

| Record name | 5-Quinolinamine, 6-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601311399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1251032-63-9 |

Source

|

| Record name | 5-Quinolinamine, 6-fluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1251032-63-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Quinolinamine, 6-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601311399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。